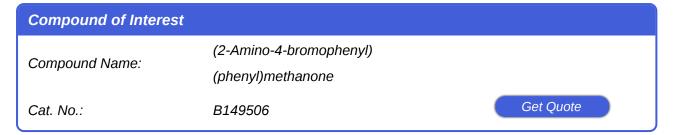


A Comprehensive Technical Guide to (2-Amino-4-bromophenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(2-Amino-4-bromophenyl) (phenyl)methanone**, a key chemical intermediate in pharmaceutical synthesis. This document consolidates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in drug discovery and development.

Chemical Identity and Properties

(2-Amino-4-bromophenyl)(phenyl)methanone, more commonly known as 2-Amino-4'-bromobenzophenone, is a substituted aromatic ketone. Its chemical structure features a benzophenone core with an amino group at the 2-position and a bromine atom at the 4'-position of the phenyl rings.

CAS Number: 1140-17-6[1][2][3][4]

Synonyms: 2-Amino-4'-bromobenzophenone, (2-Aminophenyl)(4-bromophenyl)methanone[1] [5]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.



Property	Value	Source(s)
Molecular Formula	C13H10BrNO	[1][2][3]
Molecular Weight	276.13 g/mol	[1][2][3]
Appearance	Light orange to yellow to green powder/crystal	[2][5]
Melting Point	103-110 °C	[1][3][6]
Boiling Point	432.5 ± 25.0 °C (Predicted)	[1]
Density	1.484 ± 0.06 g/cm ³ (Predicted)	[1]
Purity	Typically ≥ 95% or ≥ 98%	[2][3][6]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.	[1]

Synthesis Methodologies and Experimental Protocols

The synthesis of 2-Amino-4'-bromobenzophenone is crucial for its application as a pharmaceutical intermediate. Several synthetic routes have been established, with the most common being Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for these key methods are provided below.

Palladium-Catalyzed Synthesis from 2-Aminobenzonitrile

This modern approach involves the coupling of an aminobenzonitrile derivative with an arylboronic acid, offering good yields and functional group tolerance.

Experimental Protocol:

• Reaction Setup: In a Schlenk tube maintained under a nitrogen atmosphere, combine 2-aminobenzonitrile (1.0 eq), p-bromophenylboronic acid (2.0 eq), a nickel catalyst such as



Ni(dppe)Cl₂ (0.05 eq), and trifluoroacetic acid (4.0 eq).

- Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water as the solvent.
- Reaction Conditions: Stir the reaction mixture vigorously and heat to 90°C. Maintain this temperature for 24 hours.
- Work-up:
 - After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
 - Dissolve the residue in a sufficient amount of ethyl acetate.
 - Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by a saturated aqueous solution of sodium chloride.
 - Separate the organic layer and extract the aqueous layer three times with ethyl acetate.
- Purification:
 - Combine all organic layers and dry over anhydrous magnesium sulfate.
 - Filter the mixture and evaporate the solvent under reduced pressure.
 - Purify the resulting residue by flash column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 2:1 v/v) as the eluent.
 - Collect the fractions containing the desired product and evaporate the solvent to yield 2amino-4'-bromobenzophenone as a light yellow solid. A reported yield for a similar reaction is 86.8% with a purity of 94.6%.

Friedel-Crafts Acylation

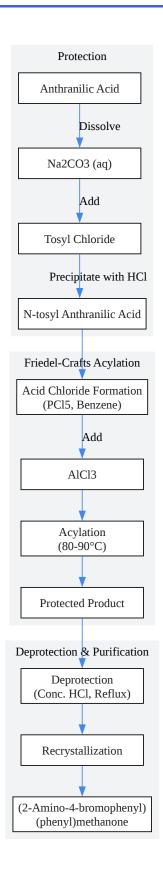
This classic method involves the acylation of an aniline derivative with a benzoyl chloride in the presence of a Lewis acid catalyst. To prevent N-acylation of the starting aniline, the amino group is typically protected prior to the Friedel-Crafts reaction.



Experimental Protocol:

- Protection of the Amino Group (Example with p-toluenesulfonyl chloride):
 - Dissolve anthranilic acid (1.0 eq) in a warm aqueous solution of sodium carbonate.
 - Add p-toluenesulfonyl chloride (1.2 eq) in portions while maintaining the temperature at 60-70°C.
 - After the addition is complete, continue stirring for an additional 20 minutes.
 - Acidify the solution with hydrochloric acid to precipitate the N-protected anthranilic acid.
 Filter and dry the product.
- Friedel-Crafts Acylation:
 - To a solution of the N-protected anthranilic acid (1.0 eq) in a suitable solvent like thiophene-free benzene, add phosphorus pentachloride (1.14 eq) and stir at approximately 50°C for 30 minutes to form the acid chloride in situ.
 - Cool the mixture and add anhydrous aluminum chloride (4.4 eq) in portions.
 - Heat the reaction mixture to 80-90°C for 4 hours.
- Work-up and Deprotection:
 - Cool the reaction mixture and carefully pour it onto a mixture of ice and concentrated hydrochloric acid.
 - Remove the benzene by vacuum distillation.
 - The resulting protected 2-aminobenzophenone is then deprotected by refluxing in concentrated hydrochloric acid to yield the final product.
- Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.





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Caption: Workflow for the synthesis via Friedel-Crafts acylation.



Applications in Drug Development

2-Amino-4'-bromobenzophenone is a valuable building block in the synthesis of various heterocyclic compounds with potential therapeutic applications.[7][8] It serves as a key precursor for the synthesis of quinazolines, acridones, and notably, benzodiazepines, a class of psychoactive drugs.[8]

One specific application mentioned is its use as an intermediate in the production of "Pronak". [9][10][11] Further investigation is required to identify the specific active pharmaceutical ingredient corresponding to "Pronak" and its associated biological targets and signaling pathways.

The structural motif of 2-aminobenzophenone and its derivatives is found in several pharmacologically active agents, including:

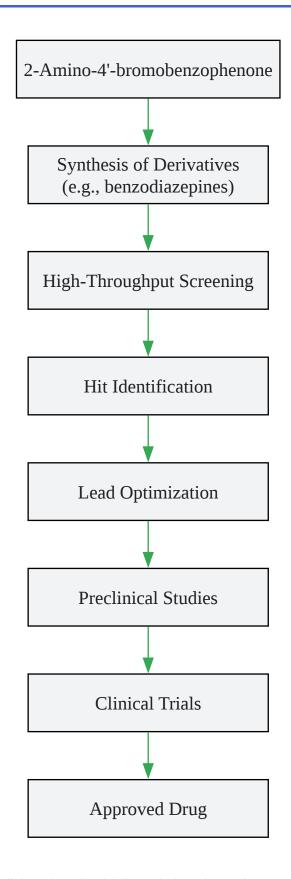
- Chlordiazepoxide: A benzodiazepine used to treat anxiety and alcohol withdrawal.
- Proguazone and Amfenac: Non-steroidal anti-inflammatory drugs (NSAIDs).[8]
- Tampramine: An antidepressant.[8]

The versatility of the 2-aminobenzophenone scaffold allows for the synthesis of a diverse range of compounds that are being explored for their potential as anticancer, neuropharmacological, and antimicrobial agents.[7]

Hypothetical Drug Discovery Workflow

The general workflow for utilizing 2-Amino-4'-bromobenzophenone in a drug discovery program can be visualized as follows:





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Caption: A generalized drug discovery workflow starting from the core intermediate.



While direct modulation of signaling pathways by 2-Amino-4'-bromobenzophenone itself is not extensively documented, its importance lies in providing the structural framework for derivatives that can interact with various biological targets. For instance, benzodiazepines derived from this scaffold are known to act on GABA-A receptors in the central nervous system, leading to their anxiolytic and sedative effects. Further research into the specific end-products synthesized from this bromo-substituted intermediate will likely reveal a broader range of biological activities and affected signaling pathways.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to (2-Amino-4-bromophenyl)(phenyl)methanone]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b149506#2-amino-4-bromophenyl-phenyl-methanone-cas-number]

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